molecular formula C19H17NO4S B8042412 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione CAS No. 1089339-62-7

2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione

Cat. No.: B8042412
CAS No.: 1089339-62-7
M. Wt: 355.4 g/mol
InChI Key: ZUULOWJVKLAHGY-UHFFFAOYSA-N
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Description

2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione is an organic compound that features a naphthalenedione core with a phenylsulfonylpropylamino substituent

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propylamino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18-13-17(19(22)16-10-5-4-9-15(16)18)20-11-6-12-25(23,24)14-7-2-1-3-8-14/h1-5,7-10,13,20H,6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUULOWJVKLAHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCNC2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200951
Record name 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089339-62-7
Record name 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089339-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-naphthoquinone and 3-(phenylsulfonyl)propylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine is often used to facilitate the nucleophilic substitution reaction.

The general reaction scheme can be represented as follows:

1,4-naphthoquinone+3-(phenylsulfonyl)propylamineThis compound\text{1,4-naphthoquinone} + \text{3-(phenylsulfonyl)propylamine} \rightarrow \text{this compound} 1,4-naphthoquinone+3-(phenylsulfonyl)propylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione can undergo various chemical reactions, including:

    Oxidation: The naphthalenedione core can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Further oxidized naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthalenedione derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the naphthalenedione core can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, which lacks the phenylsulfonylpropylamino substituent.

    2-Amino-1,4-naphthoquinone: Similar structure but with an amino group instead of the phenylsulfonylpropylamino group.

    Phenylsulfonyl derivatives: Compounds with similar phenylsulfonyl groups but different core structures.

Uniqueness

2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione is unique due to the combination of the naphthalenedione core and the phenylsulfonylpropylamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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